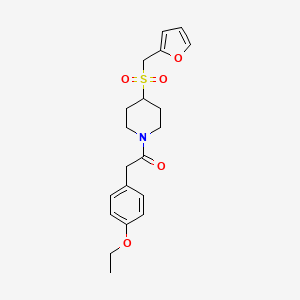

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S/c1-2-25-17-7-5-16(6-8-17)14-20(22)21-11-9-19(10-12-21)27(23,24)15-18-4-3-13-26-18/h3-8,13,19H,2,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMFWDUPGVVLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. This can be achieved by reacting 4-ethoxybenzaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, which is then reacted with carbon dioxide to form 2-(4-ethoxyphenyl)acetic acid.

The next step involves the formation of the piperidine ring. This can be achieved by reacting 4-aminopiperidine with furan-2-carbaldehyde to form an imine, which is then reduced to form the corresponding amine. The amine is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes to increase yield and reduce by-products. This could involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The ethoxy group can be oxidized to form an ethoxyphenol derivative.

Reduction: : The sulfonyl group can be reduced to form a sulfide derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : 4-Ethoxyphenol

Reduction: : 4-Ethoxyphenylsulfide

Substitution: : Various substituted piperidines

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It may find use in the production of advanced materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Core Structure Variations: Piperidine vs. Piperazine

The target compound’s piperidine core differs from piperazine-based analogs (e.g., compounds 7e–7r in ). For example:

- 1-(4-(Phenylsulfonyl)piperazin-1-yl)ethanone derivatives () exhibit melting points ranging from 123–177°C, influenced by substituents.

- Piperidine-based methanones () prioritize steric effects over hydrogen bonding, as seen in analogues like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-pyridin-2-yl-thiophen-2-yl)-methanone, which leverages piperidine’s conformational stability for receptor binding .

Sulfonyl Substituent Diversity

The furan-2-ylmethyl sulfonyl group distinguishes the target compound from analogs with:

- Aryl sulfonyls : Phenyl (7e, 7j), 4-methoxyphenyl (7h), or 4-trifluoromethylphenyl (7f, 7i) groups in and . These substituents modulate electronic effects (e.g., trifluoromethyl enhances lipophilicity) .

- Heterocyclic sulfonyls: Isoxazole () or oxadiazole () groups. For instance, 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () shares a furan moiety but replaces sulfonyl with a thioether linkage, reducing polarity .

Aryl Group Modifications

The 4-ethoxyphenyl group contrasts with:

- Fluorophenyl: Seen in 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (), where fluorine’s electron-withdrawing nature decreases electron density on the aromatic ring .

- Nitro/trifluoromethyl phenyl : Compounds like 7n (4-nitrophenyl) and 7o (4-trifluoromethylphenyl) in exhibit higher melting points (154–177°C) due to strong intermolecular interactions .

Physicochemical and Spectral Properties

- Melting points : Piperidine/piperazine derivatives typically melt between 123–177°C, with electron-withdrawing groups (e.g., nitro, CF₃) increasing thermal stability .

- NMR trends: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (), the proximity of substituents to the amide bond causes distinct chemical shifts (Δδ = 0.5–1.0 ppm), a feature likely shared by the target compound’s sulfonyl group .

Data Tables

Table 1: Key Analogs and Their Properties

Table 2: Substituent Effects on Melting Points

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.